6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
The synthesis of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-methoxyquinoline-2,3-dicarboxylic acid. The reaction conditions often include the use of ethanol and an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other quinoline derivatives, such as:
- Quinoline-2,3-dicarboxylic acid diethyl ester
- 6-Methoxyquinoline-2-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and methoxy substitution, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
892874-83-8 |
---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 6-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)12-9-10-8-11(20-3)6-7-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
BMDXCKCYORWXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C(=O)OCC |
Origin of Product |
United States |
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